molecular formula C9H12O3 B12739391 2,4-Bis(hydroxymethyl)-6-methylphenol CAS No. 7451-94-7

2,4-Bis(hydroxymethyl)-6-methylphenol

Cat. No.: B12739391
CAS No.: 7451-94-7
M. Wt: 168.19 g/mol
InChI Key: NSBGRQGYTRBWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(hydroxymethyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxymethyl groups and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with formaldehyde under basic conditions. The reaction typically proceeds via a Mannich-type reaction, where the formaldehyde reacts with the phenol to form the hydroxymethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2,4-bis(formyl)-6-methylphenol or 2,4-bis(carboxy)-6-methylphenol.

    Reduction: Formation of 2,4-bis(hydroxymethyl)-6-methylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

2,4-Bis(hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,4-Bis(hydroxymethyl)-6-methylphenol involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(hydroxymethyl)phenol: Lacks the methyl group at the 6-position.

    2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with hydroxymethyl groups at different positions.

    2,4-Bis(hydroxymethyl)aniline: Contains an amino group instead of a methyl group.

Uniqueness

2,4-Bis(hydroxymethyl)-6-methylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

7451-94-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,4-bis(hydroxymethyl)-6-methylphenol

InChI

InChI=1S/C9H12O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,10-12H,4-5H2,1H3

InChI Key

NSBGRQGYTRBWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.